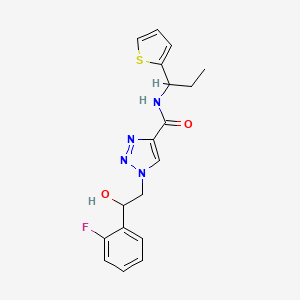
1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(1-(thiophen-2-yl)propyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(1-(thiophen-2-yl)propyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H19FN4O2S and its molecular weight is 374.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(1-(thiophen-2-yl)propyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 2034394-36-8) is a novel compound that has garnered attention due to its potential biological activities. This compound belongs to the class of triazoles, which are known for their diverse pharmacological properties. The aim of this article is to explore the biological activity of this compound through various studies, including its synthesis, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C18H19FN4O2S |
| Molecular Weight | 374.4 g/mol |
| CAS Number | 2034394-36-8 |
| Melting Point | Not available |
| Density | Not available |
Synthesis and Characterization
The synthesis of this compound involves several steps that typically include the reaction of thiophene derivatives with triazole precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (FTIR) are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research has shown that triazole derivatives can inhibit the growth of various bacterial strains by targeting essential enzymes such as DNA gyrase and dihydrofolate reductase .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific protein targets. Molecular docking studies have suggested that it binds effectively to enzymes involved in critical metabolic pathways . For instance, docking simulations have identified key interactions with proteins such as glucose 6-phosphate synthase and undecaprenyl pyrophosphate synthase, which are vital for bacterial cell wall synthesis .
Case Studies
Several case studies have been conducted to evaluate the biological activity of triazole compounds:
- Anticancer Activity : A study demonstrated that triazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. Specifically, compounds were tested on A549 lung cancer cells, showing significant inhibition of cell growth .
- Inflammatory Response Modulation : Triazoles have also been investigated for their ability to modulate inflammatory responses. Inhibition of macrophage migration inhibitory factor (MIF) was observed with certain derivatives, suggesting potential applications in treating inflammatory diseases .
特性
IUPAC Name |
1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-(1-thiophen-2-ylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2S/c1-2-14(17-8-5-9-26-17)20-18(25)15-10-23(22-21-15)11-16(24)12-6-3-4-7-13(12)19/h3-10,14,16,24H,2,11H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHSXTWSWHVBEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CS1)NC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














